Zolpidem 6-Carboxylic Acid Methyl Ester
Overview
Description
Zolpidem 6-Carboxylic Acid Methyl Ester is a metabolite of zolpidem, a widely used hypnotic drug for the treatment of insomnia. This compound is characterized by its molecular formula C20H21N3O3 and a molecular weight of 351.4 . It is a bioactive small molecule that plays a significant role in pharmaceutical toxicology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem 6-Carboxylic Acid Methyl Ester involves a series of chemical reactions. One common method includes the cyclization reaction between a 2-aminopyridine and a suitable α-bromoacetophenone . Another approach involves the use of tert-butyl diazoacetate and copper powder in dry toluene . These reactions typically require precise control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted chemistry to enhance reaction efficiency and reduce processing time . This method utilizes inexpensive starting materials and provides superior performance in terms of yield and purity compared to conventional heating systems .
Chemical Reactions Analysis
Types of Reactions
Zolpidem 6-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the compound, although specific conditions and reagents are required.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include copper powder, tert-butyl diazoacetate, and various catalysts such as CuI/BINOL . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like dry toluene .
Major Products
The major products formed from these reactions include various carboxylic acid derivatives and substituted imidazopyridine compounds .
Scientific Research Applications
Zolpidem 6-Carboxylic Acid Methyl Ester is extensively used in pharmaceutical toxicology research as a reference material for accurate data analysis . It is also employed in studies related to the metabolism and pharmacokinetics of zolpidem, helping to understand its biological effects and potential therapeutic applications . Additionally, this compound is used in the development of new synthetic routes and the optimization of existing ones for the production of zolpidem and its analogues .
Mechanism of Action
The mechanism of action of Zolpidem 6-Carboxylic Acid Methyl Ester involves its interaction with the γ-aminobutyric acid (GABA) receptors in the brain . By binding to the benzodiazepine-1 receptor site on the GABA receptors, it enhances the inhibitory effects of GABA, leading to increased chloride conductance, neuronal hyperpolarization, and a decrease in neuronal excitability . This results in sedative and hypnotic effects, similar to those of zolpidem .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: The parent compound, used as a hypnotic drug.
Zolpidem Phenyl-4-Carboxylic Acid: Another major metabolite of zolpidem.
Oxozolpidem: A structurally similar compound with slight variations in functional groups.
Uniqueness
Zolpidem 6-Carboxylic Acid Methyl Ester is unique due to its specific structural modifications, which influence its metabolic pathway and pharmacokinetic properties. Unlike other similar compounds, it serves as a crucial reference material in toxicology research and provides insights into the metabolism of zolpidem .
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-7-14(8-6-13)19-16(11-18(24)22(2)3)23-12-15(20(25)26-4)9-10-17(23)21-19/h5-10,12H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUQNRCDQDKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017586 | |
Record name | Cycloechinulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917252-81-4, 143086-29-7 | |
Record name | Methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917252-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloechinulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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